tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a piperazine derivative with a tert-butyl group and a morpholinophenyl moiety. It falls within the class of organic molecules known as carboxylic acid esters. The tert-butyl group provides steric hindrance, affecting its reactivity and properties .
Chemical Name: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate
CAS Number: 1051899-49-0
Purity: 98%
Preparation Methods
Synthetic Routes: The synthesis of tert-butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate involves several steps. One common approach is the reaction of 4-(3-amino-5-morpholinophenyl)piperazine with tert-butyl chloroformate (TBTF) in an organic solvent. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate can undergo various reactions, including
Common Reagents and Conditions: TBTF, organic solvents, and mild reaction conditions.
Major Products: The major product is the titled compound itself.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate serves as a building block in medicinal chemistry and drug discovery.
Biology: It may be used as a probe to study biological processes involving piperazine derivatives.
Medicine: Research focuses on potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Its use in industry remains exploratory, but it could find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may interact with receptors, enzymes, or cellular pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
Similar Compounds: Other piperazine derivatives with carboxylate ester groups.
Uniqueness: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate’s unique combination of substituents sets it apart from related compounds.
Properties
CAS No. |
1051899-49-0 |
---|---|
Molecular Formula |
C19H30N4O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-5-morpholin-4-ylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N4O3/c1-19(2,3)26-18(24)23-6-4-21(5-7-23)16-12-15(20)13-17(14-16)22-8-10-25-11-9-22/h12-14H,4-11,20H2,1-3H3 |
InChI Key |
MCVZTEPLNGGOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.